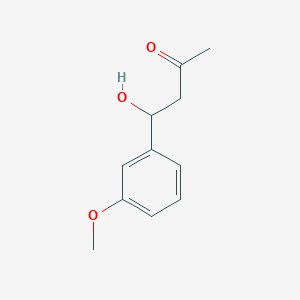![molecular formula C14H11ClN4 B14247123 [3-(4-Chlorophenyl)-1,8-naphthyridin-2-yl]hydrazine CAS No. 500148-54-9](/img/structure/B14247123.png)
[3-(4-Chlorophenyl)-1,8-naphthyridin-2-yl]hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(4-Chlorophenyl)-1,8-naphthyridin-2-yl]hydrazine: is a chemical compound that belongs to the class of hydrazines It features a naphthyridine ring system substituted with a chlorophenyl group and a hydrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Chlorophenyl)-1,8-naphthyridin-2-yl]hydrazine typically involves the reaction of 4-chlorophenylhydrazine with a suitable naphthyridine derivative. One common method includes the condensation of 4-chlorophenylhydrazine with 2-chloro-1,8-naphthyridine under reflux conditions in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [3-(4-Chlorophenyl)-1,8-naphthyridin-2-yl]hydrazine can undergo oxidation reactions to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the naphthyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Substituted naphthyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine:
Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents against various bacterial and fungal strains.
Cancer Research: It is being investigated for its potential anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Industry:
Dye Synthesis: The compound can be used as an intermediate in the synthesis of dyes and pigments.
Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of [3-(4-Chlorophenyl)-1,8-naphthyridin-2-yl]hydrazine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells.
Comparación Con Compuestos Similares
4-Chlorophenylhydrazine: A simpler hydrazine derivative with similar reactivity but lacking the naphthyridine ring.
1,8-Naphthyridine Derivatives: Compounds with similar ring structures but different substituents.
Uniqueness:
Structural Complexity: The presence of both the chlorophenyl group and the naphthyridine ring makes [3-(4-Chlorophenyl)-1,8-naphthyridin-2-yl]hydrazine unique compared to simpler hydrazine derivatives.
Versatility: Its ability to undergo various chemical reactions and form diverse derivatives enhances its applicability in different fields.
Propiedades
Número CAS |
500148-54-9 |
|---|---|
Fórmula molecular |
C14H11ClN4 |
Peso molecular |
270.72 g/mol |
Nombre IUPAC |
[3-(4-chlorophenyl)-1,8-naphthyridin-2-yl]hydrazine |
InChI |
InChI=1S/C14H11ClN4/c15-11-5-3-9(4-6-11)12-8-10-2-1-7-17-13(10)18-14(12)19-16/h1-8H,16H2,(H,17,18,19) |
Clave InChI |
QHGGGZXOSXFOHN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC(=C(N=C2N=C1)NN)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


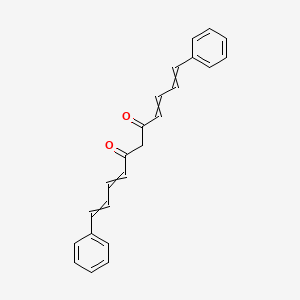
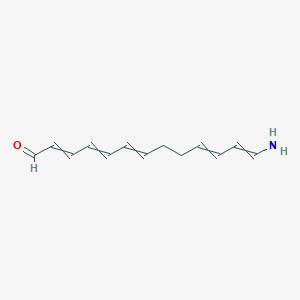
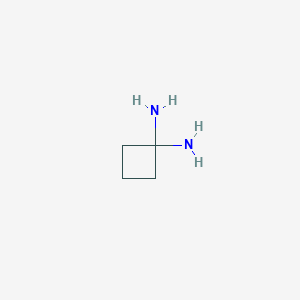
![Dichlorobis[(3R)-3,7-dimethyloctyl]silane](/img/structure/B14247057.png)
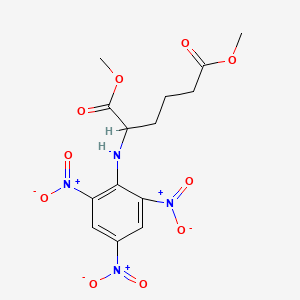
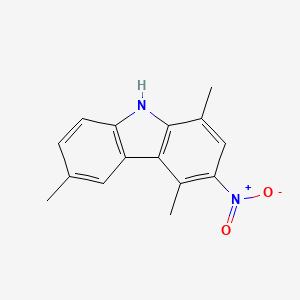
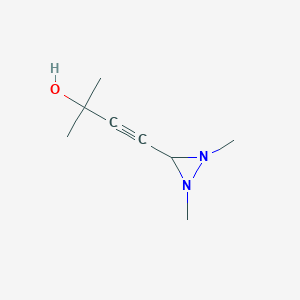
![Methyl 3-{3-[(Z)-(1-hydroxypyridin-2(1H)-ylidene)amino]propoxy}benzoate](/img/structure/B14247083.png)
![2-Cyclohexyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B14247086.png)
![Carbamic acid, [[(4-methoxyphenyl)amino]sulfonyl]-, methyl ester](/img/structure/B14247091.png)

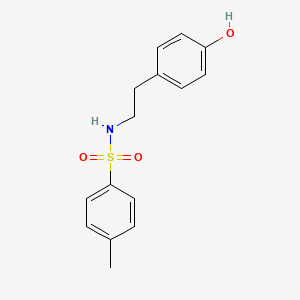
![3-(Nitromethylidene)tricyclo[2.2.1.0~2,6~]heptane](/img/structure/B14247104.png)
